molecular formula C16H30N2O2 B1522312 N-Boc-4'-Methyl-[1,4']bipiperidinyl CAS No. 864369-96-0

N-Boc-4'-Methyl-[1,4']bipiperidinyl

Cat. No.: B1522312
CAS No.: 864369-96-0
M. Wt: 282.42 g/mol
InChI Key: KQDBEBIAZIIQIW-UHFFFAOYSA-N
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Description

N-Boc-4’-Methyl-[1,4’]bipiperidinyl is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.42 g/mol . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4’-Methyl-[1,4’]bipiperidinyl typically involves the reaction of 4’-methyl-[1,4’]bipiperidinyl with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of N-Boc-4’-Methyl-[1,4’]bipiperidinyl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4’-Methyl-[1,4’]bipiperidinyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

N-Boc-4’-Methyl-[1,4’]bipiperidinyl has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is utilized in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: N-Boc-4’-Methyl-[1,4’]bipiperidinyl is employed in the development of pharmaceutical compounds, particularly in the design of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-Boc-4’-Methyl-[1,4’]bipiperidinyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4,4’-bipiperidine: Similar in structure but lacks the methyl group at the 4’ position.

    tert-Butyl 4’-methyl-1,4’-bipiperidine-1’-carboxylate: Another name for N-Boc-4’-Methyl-[1,4’]bipiperidinyl.

    ®-(-)-2-Methylpiperazine: A related compound with a different substitution pattern

Uniqueness

N-Boc-4’-Methyl-[1,4’]bipiperidinyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-methyl-4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)17-12-8-16(4,9-13-17)18-10-6-5-7-11-18/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBEBIAZIIQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674286
Record name tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864369-96-0
Record name 1,1-Dimethylethyl 4′-methyl[1,4′-bipiperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864369-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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